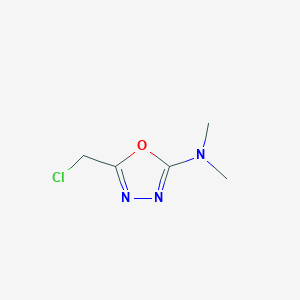
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Übersicht
Beschreibung
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound . It is also known as Pinoline, a naturally occurring compound in the mammalian body which inhibits serotonin (5-hydroxytryptamine) uptake and monoamine oxidase-A activity .
Synthesis Analysis
The synthesis of this compound involves several steps. 6-Methoxy-3,4-dihydro-2 (1 H)-naphthalenone was used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .Molecular Structure Analysis
The molecular weight of this compound is 227.73 . The InChI code for this compound is 1S/C12H17NO.ClH/c1-13-12-5-3-4-9-8-10 (14-2)6-7-11 (9)12;/h6-8,12-13H,3-5H2,1-2H3;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 227.73 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- An alternative and straightforward synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound closely related to the specified chemical, was developed from 2-naphthoic acid in six steps with an overall yield of 27% (Öztaşkın, Göksu, & SeÇen, 2011).
Chemical Synthesis and Applications
- Research on photoamination of styrene derivatives with ammonia includes the synthesis of 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes, demonstrating the versatility of these compounds in chemical synthesis (Yamashita et al., 1993).
- Investigations into the structure and function of estrogens included the synthesis of compounds involving 6-methoxy-2-(p-methoxyphenyl)-1,2,3,4-tetrahydronaphthalene, highlighting the compound's relevance in studying hormone-related structures (Collins, Cullen, & Stone, 1988).
Crystallography and Molecular Structure
- Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A were studied, indicating the importance of 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in structural chemistry (Kaiser, Weil, Gärtner, & Enev, 2023).
Pharmaceutical and Medicinal Research
- The synthesis of methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate, using a derivative of 6-methoxy-1,2,3,4-tetrahydronaphthalene, contributed to the research on illudalanes, a class of compounds with potential pharmaceutical applications (Girija, Shanker, & Rao, 1991).
Safety and Hazards
The safety information for 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with the serotonin transporter .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit serotonin (5-ht) uptake .
Biochemical Pathways
Inhibition of serotonin uptake can affect various biochemical pathways related to mood regulation, sleep, and other physiological processes .
Result of Action
Similar compounds that inhibit serotonin uptake have been found to exert antidepressant-like behavioral effects in rats .
Biochemische Analyse
Biochemical Properties
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain neurotransmitter receptors, influencing their activity. This compound can modulate the function of enzymes involved in neurotransmitter synthesis and degradation, thereby affecting the overall biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in neurotransmitter synthesis, leading to changes in cellular metabolism and function . Additionally, this compound can affect cell signaling pathways by modulating receptor activity, which in turn influences cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it may inhibit enzymes involved in neurotransmitter degradation, resulting in increased levels of neurotransmitters . This compound can also bind to receptors, altering their conformation and activity, which affects downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may enhance neurotransmitter activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level must be reached to elicit a noticeable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. This compound can affect metabolic flux, leading to changes in metabolite levels . For example, it may increase the levels of certain neurotransmitters by inhibiting their degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its overall biochemical effects, as it determines the concentration of the compound in various tissues and cells .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-12-5-3-4-9-8-10(14-2)6-7-11(9)12;/h6-8,12-13H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYENFELWELQBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1C=CC(=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41566-67-0 | |
| Record name | 6-methoxy-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)



![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)









